N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with 4,7-dimethoxy groups, a methylsulfonylbenzamide moiety, and a diethylaminoethyl side chain. Its hydrochloride salt form enhances solubility for pharmacological applications.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S2.ClH/c1-6-25(7-2)13-14-26(22(27)16-9-8-10-17(15-16)33(5,28)29)23-24-20-18(30-3)11-12-19(31-4)21(20)32-23;/h8-12,15H,6-7,13-14H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYXQRLATWJHGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a synthetic compound with a complex structure that suggests potential pharmacological applications. Its unique arrangement of functional groups, including a diethylamino group and a benzo[d]thiazole moiety, indicates promising biological activity, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 500.07 g/mol. The presence of diverse functional groups allows for various interactions with biological targets, enhancing its therapeutic potential.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For example, related compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity Comparison
| Compound Name | Target Organism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | S. aureus | 14 | 64 |
| Compound B | B. subtilis | 16 | 32 |
| Compound C | E. coli | 8 | 1024 |
| Compound D | Candida albicans | 15 | 64 |
Cytotoxicity Studies
Studies assessing the cytotoxic effects of this compound on various cancer cell lines are crucial for understanding its potential as an anticancer agent. The compound's interactions with specific cellular pathways can lead to apoptosis in malignant cells while sparing normal cells.
Case Study: Cytotoxicity on Cancer Cell Lines
In vitro experiments demonstrated that this compound exhibited selective cytotoxicity against breast cancer cell lines compared to normal fibroblasts. This selectivity is essential for minimizing side effects in therapeutic applications.
The mechanism by which this compound exerts its biological effects is likely multifaceted, involving:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
- Receptor Binding : Its structure suggests potential binding to various receptors, modulating signaling pathways critical for tumor growth.
- Induction of Apoptosis : The activation of apoptotic pathways could be a significant contributor to its anticancer activity.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—of this compound is vital for evaluating its therapeutic viability. Preliminary toxicological assessments indicate a favorable safety profile at therapeutic doses.
Scientific Research Applications
Medicinal Chemistry
The compound's structure includes a diethylamino group, a benzo[d]thiazole moiety, and a methylsulfonyl group, which are known to enhance biological interactions with various targets. The presence of these functional groups suggests potential applications in drug development, particularly for conditions requiring targeted therapies.
Pharmacological Profile
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxicity against cancer cell lines. The unique combination of functional groups may contribute to selective targeting of cancerous cells while sparing normal cells.
- Antimicrobial Properties : Compounds with thiazole derivatives have been evaluated for their antimicrobial activities against various pathogens. The compound's structural characteristics may enhance its efficacy against bacteria and fungi .
Biological Assays and Interaction Studies
Understanding the interactions of N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride with biological targets is crucial for optimizing its therapeutic applications.
Binding Affinity Studies
- Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify the binding interactions between this compound and target proteins, including histone deacetylases (HDACs). These studies help elucidate the mechanism of action and potential therapeutic pathways.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step processes that allow for the creation of derivatives with potentially enhanced biological activities. Research into the synthesis pathways can lead to the discovery of new analogs with improved pharmacokinetic properties.
Case Study: Synthesis Pathways
- The synthesis process often involves reactions that modify the diethylamino or benzo[d]thiazole components, allowing researchers to explore variations that may yield compounds with superior activity profiles .
Potential Applications in Antimicrobial Research
Given the increasing prevalence of antibiotic resistance, exploring new antimicrobial agents is critical. The thiazole derivatives have shown promise in preliminary studies against Gram-positive and Gram-negative bacteria.
Microbial Activity Testing
- In vitro assays have demonstrated significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. These findings suggest that this compound could be developed into an effective antimicrobial agent .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential anticancer and antimicrobial agent |
| Biological Assays | Binding affinity studies using SPR and ITC |
| Synthesis | Multi-step synthesis for developing derivatives |
| Antimicrobial Research | Activity against E. coli and S. aureus |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares key functional groups with several classes of molecules discussed in the evidence:
Key Observations :
- The methylsulfonylbenzamide group in the target compound is structurally analogous to sulfonamide-containing derivatives in and , which are known for enzyme inhibition (e.g., carbonic anhydrase) .
- The diethylaminoethyl side chain may enhance blood-brain barrier penetration, contrasting with the dimethylamino group in ’s benzothiazine dioxides, which are more polar and less lipophilic .
Contrasts :
- The target compound’s synthesis likely requires multi-step functionalization of the benzothiazole ring, whereas 1,2,4-triazoles () are generated via simpler cyclization .
- Unlike the Schiff base formation in , the target compound lacks an imine linkage, suggesting greater metabolic stability .
Spectral and Physicochemical Properties
Critical spectral data from analogous compounds provide insights:
Notable Differences:
- The target compound’s dimethoxybenzothiazole core would exhibit distinct aromatic proton splitting (e.g., para-methoxy groups at δ 3.8–4.0 ppm) compared to the difluorophenyl substituents in ’s triazoles (δ 6.8–7.5 ppm) .
- The absence of a thione (C=S) group in the target compound (vs. ’s triazoles) eliminates the ~1250 cm⁻¹ IR band, simplifying spectral interpretation .
Q & A
Q. What are the recommended synthetic routes for preparing N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride, and how can purity be optimized?
Methodological Answer: The synthesis typically involves coupling a benzothiazol-2-amine derivative with a substituted benzoyl chloride. For example, a pyridine-mediated reaction (as seen in analogous benzamide syntheses) can facilitate amide bond formation between 4,7-dimethoxybenzo[d]thiazol-2-amine and 3-(methylsulfonyl)benzoyl chloride. Subsequent alkylation with 2-(diethylamino)ethyl chloride in the presence of a base (e.g., NaHCO₃) yields the tertiary amine, followed by hydrochloric acid treatment to form the hydrochloride salt . To optimize purity, employ recrystallization from methanol or ethanol, as demonstrated in structurally similar compounds, and monitor reaction progress via TLC with a 10% NaHCO₃ wash to remove unreacted acids .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine protonation. For example, the diethylaminoethyl group’s protons appear as a triplet (δ ~2.6–3.0 ppm) and quartet (δ ~3.2–3.6 ppm) .
- X-ray crystallography to resolve hydrogen bonding (e.g., N–H⋯N interactions between the thiazole and amide groups) and confirm the hydrochloride salt formation .
- Mass spectrometry (HRMS) to validate molecular weight, particularly the [M+H]⁺ ion for the protonated free base and [M-Cl]⁻ for the hydrochloride form .
Q. What solvent systems are suitable for purification and stability studies?
Methodological Answer:
- Purification: Use methanol or ethanol for recrystallization, as these solvents minimize decomposition of sulfonyl and tertiary amine groups. Avoid DMF or DMSO unless necessary due to high boiling points .
- Stability: Conduct accelerated stability testing in aqueous buffers (pH 1–7.4) at 37°C. Monitor degradation via HPLC with a C18 column (acetonitrile/water gradient). Hydrolysis of the sulfonyl group or demethylation of methoxy substituents are common degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
Methodological Answer: If NMR suggests a planar amide bond but crystallography reveals non-coplanarity (due to steric hindrance from the diethylaminoethyl group), perform DFT calculations to model the molecule’s lowest-energy conformation. Compare experimental and theoretical NMR chemical shifts using software like Gaussian or ADF. Additionally, analyze temperature-dependent NMR to assess dynamic behavior (e.g., restricted rotation of the amide bond) .
Q. What experimental strategies can optimize the compound’s biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs by modifying the methoxy groups (e.g., replacing with ethoxy or halogens) or varying the sulfonyl substituent. Test inhibition against target enzymes (e.g., PFOR enzyme in anaerobic organisms) using enzyme kinetics (Km/Vmax measurements) .
- Cellular Assays: Use MTT or H₂-DCFDA assays to evaluate cytotoxicity and reactive oxygen species (ROS) modulation in cell lines. For example, test mitochondrial toxicity in neurons using safranin O staining .
Q. How can reaction yields be improved during scale-up synthesis?
Methodological Answer:
- Process Optimization: Replace pyridine with a less toxic base (e.g., triethylamine) in the amide coupling step. Use flow chemistry for controlled mixing and heat dissipation during exothermic steps (e.g., benzoyl chloride addition) .
- Catalysis: Screen palladium or copper catalysts to enhance coupling efficiency between the benzothiazole and benzamide moieties. For example, Pd(OAc)₂ with Xantphos ligand improves Buchwald-Hartwig amination in analogous systems .
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
Methodological Answer: Use SwissADME or pkCSM to predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions. For instance, the methoxy and sulfonyl groups may increase logP (>3), suggesting moderate bioavailability. Molecular docking (AutoDock Vina) can model binding to targets like PFOR enzyme, using the Protein Data Bank (PDB) structure 1PFL .
Data Contradiction Analysis Example
Scenario: Conflicting solubility data (predicted vs. experimental).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
